N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)isonicotinohydrazide
Description
Properties
IUPAC Name |
N-[(E)-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2S/c18-17-20-10-15(25-17)11-24-14-3-1-12(2-4-14)9-21-22-16(23)13-5-7-19-8-6-13/h1-10H,11H2,(H,22,23)/b21-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCVCPZPXFXGRD-ZVBGSRNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)OCC3=CN=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)OCC3=CN=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)isonicotinohydrazide is a complex organic compound with potential biological activity. This compound, identified by CAS number 477868-66-9, has garnered attention for its structural features that suggest various pharmacological properties, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 439.84 g/mol. Its structure includes a thiazole moiety, which is known for its versatile biological activity, and a hydrazone linkage that may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.84 g/mol |
| Density | 1.42 g/cm³ (predicted) |
| pKa | 11.22 (predicted) |
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth. A study reported that certain thiazole-bearing compounds had IC50 values in the low micromolar range against cancer cell lines such as A-431 and Jurkat, suggesting a strong potential for further development as antitumor agents .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Thiazole derivatives have been documented to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In comparative studies, certain thiazole compounds demonstrated effectiveness comparable to standard antibiotics like norfloxacin . The presence of electron-donating groups in the structure enhances the antimicrobial efficacy by improving interaction with bacterial targets.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key structural features:
- Thiazole Ring : Essential for cytotoxic activity; modifications can lead to enhanced potency.
- Hydrazone Linkage : May facilitate interactions with biological targets through hydrogen bonding.
- Substituents on the Phenyl Ring : The presence of electron-donating or electron-withdrawing groups significantly affects the compound's biological profile.
Case Studies
- Antitumor Efficacy : A study involving a series of thiazole derivatives showed that compounds with methyl substitutions on the phenyl ring exhibited improved cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications in enhancing therapeutic potential .
- Antimicrobial Testing : Another investigation demonstrated that thiazole derivatives synthesized from isoniazid exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating that similar derivatives could be developed from this compound .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)isonicotinohydrazide exhibit promising antimicrobial activity. The thiazole moiety contributes to this property by interacting with bacterial enzymes and disrupting cellular processes.
Case Study : A study evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial strains, demonstrating that modifications in the structure enhanced their activity significantly. Compounds with similar structural features showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential application as new antibiotics .
Anticancer Activity
The compound has also been studied for its anticancer properties. Its design allows it to target specific cancer cell lines effectively.
Case Study : In vitro studies have shown that derivatives of isonicotinohydrazide exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer). The mechanism involves apoptosis induction and cell cycle arrest, making these compounds candidates for further development in cancer therapy .
Molecular Modeling Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and biological targets.
Findings : These studies reveal that the compound binds effectively to specific receptors involved in cancer progression and microbial resistance, providing insights into its mechanism of action and guiding future modifications for enhanced efficacy .
Summary of Findings
| Application | Activity Type | Key Findings |
|---|---|---|
| Antimicrobial | Bacterial Inhibition | Effective against Gram-positive/negative strains |
| Anticancer | Cytotoxicity | Induces apoptosis in breast cancer cells |
| Synthesis | Multi-step Process | Involves thiazole formation and hydrazone coupling |
| Molecular Modeling | Binding Studies | Effective interaction with biological targets |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations:
Substituent Impact: The target compound’s 2-chloro-thiazole group distinguishes it from indole-, indazole-, or triazole-based analogs. Thiazoles are known for enhanced metabolic stability and electronic effects compared to bulkier heterocycles like indoles . Analogs with thiadiazole (e.g., ) or triazole-thio groups (e.g., ) exhibit notable bioactivity, suggesting the thiazole in the target compound may similarly influence interactions with biological targets.
Spectroscopic Trends: Imine (C=N-N) and carbonyl (C=O) stretches in IR (~1600–1650 cm⁻¹) are consistent across hydrazide derivatives .
Solubility: Compound 9 () shows poor ethanol solubility, whereas the target compound’s methoxy group may enhance solubility in polar solvents.
Q & A
Q. Basic
- FT-IR : Confirm C=N (1590–1620 cm⁻¹) and N-H (3200–3350 cm⁻¹) stretches .
- NMR : Use ¹H/¹³C NMR to verify hydrazone proton (δ 8.2–8.5 ppm) and aromatic thiazole signals (δ 6.8–7.6 ppm) .
- Elemental analysis : Validate purity (C, H, N within ±0.3% of theoretical) .
- Single-crystal XRD : Refine structure using SHELXL (SHELX suite) for bond-length validation .
How can computational methods predict the compound’s bioactivity and electronic properties?
Q. Advanced
- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for reactivity insights .
- Molecular docking : Use AutoDock Vina to dock into target proteins (e.g., bacterial enoyl-ACP reductase). Set grid boxes to cover active sites (e.g., 25 ų) and validate poses with PyMOL .
How to resolve contradictions in reported antibacterial activity data?
Q. Advanced
- Standardized assays : Compare MIC values using broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922).
- Purity checks : Quantify impurities via HPLC (C18 column, acetonitrile:H₂O 70:30) to rule out byproduct interference .
- Synergistic studies : Test with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .
What crystallographic strategies ensure accurate structural determination?
Q. Advanced
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Aim for completeness >99% and Rint < 0.05 .
- Refinement : Apply SHELXL with anisotropic displacement parameters. Validate using R1/wR2 residuals (<0.05/0.12) and check for twinning with PLATON .
How to mitigate byproduct formation during synthesis?
Q. Advanced
- Reaction monitoring : Use in-situ IR to track imine formation and adjust stoichiometry (1:1 aldehyde:hydrazide ratio) .
- Byproduct identification : Isolate via preparative TLC and characterize using HRMS (ESI+, m/z 50–1000). Common byproducts include hydrolyzed hydrazones or thiazole ring-opened derivatives .
What parameters optimize reaction yield and scalability?
Q. Advanced
- Solvent selection : Ethanol (polar protic) improves solubility of intermediates vs. DMF (polar aprotic), reducing side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, LiCl) at 0.5 eq to accelerate imine condensation. Yields >75% are achievable .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) at 80°C with 300 W irradiation .
How does substituent variation on the thiazole ring affect bioactivity?
Q. Advanced
- SAR studies : Synthesize analogs with –CF₃, –OCH₃, or –NO₂ substituents. Test against Gram-negative pathogens to correlate electron-withdrawing groups with enhanced penetration .
- Electrostatic maps : Use DFT-derived Mulliken charges to predict hydrogen-bonding interactions with bacterial targets .
What mechanistic insights explain the compound’s antioxidant activity?
Q. Advanced
- Radical scavenging assays : Quantify DPPH/ABTS+ inhibition (IC₅₀ values) and correlate with H-atom donation capacity from hydrazone N-H .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to validate intracellular antioxidant effects .
How to design a comparative study of synthetic routes for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
